molecular formula C17H20ClN3O2S B4887734 1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine

Cat. No. B4887734
M. Wt: 365.9 g/mol
InChI Key: RLNUADLYWDCHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CP-122,288 is a selective antagonist of the α2C adrenoceptor, which is involved in the regulation of noradrenergic neurotransmission.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine is a selective antagonist of the α2C adrenoceptor, which is predominantly expressed in the prefrontal cortex and hippocampus. The α2C adrenoceptor is involved in the regulation of noradrenergic neurotransmission, which plays a critical role in the modulation of cognitive and emotional processes. This compound blocks the binding of noradrenaline to the α2C adrenoceptor, resulting in an increase in noradrenergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate a range of physiological and behavioral processes. It has been demonstrated to improve cognitive performance in animal models of ADHD and cognitive impairment. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine has several advantages for use in laboratory experiments. It is a highly selective antagonist of the α2C adrenoceptor, which allows for the investigation of the specific role of this receptor in physiological and pathological processes. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure in animal models. However, this compound has some limitations for use in laboratory experiments. It has low solubility in water, which can limit its use in in vitro experiments. Additionally, this compound has some off-target effects on other adrenoceptor subtypes, which can complicate the interpretation of results.

Future Directions

1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine has several potential future directions for research. It has been investigated for its potential use in the treatment of anxiety, depression, and ADHD. Further research is needed to determine the efficacy and safety of this compound in human clinical trials. Additionally, this compound has been shown to modulate the activity of the HPA axis, which has implications for the treatment of stress-related disorders. Further research is needed to determine the precise mechanisms of action of this compound on the HPA axis. Finally, this compound has potential applications in the field of neuroscience for the investigation of the role of the α2C adrenoceptor in cognitive and emotional processes.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate noradrenergic neurotransmission, which is involved in a range of physiological and pathological processes. This compound has been investigated for its potential use in the treatment of anxiety, depression, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-15-4-6-17(7-5-15)24(22,23)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNUADLYWDCHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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